molecular formula C27H26N2 B3484634 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine

1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine

Cat. No.: B3484634
M. Wt: 378.5 g/mol
InChI Key: APOYLPULEBBQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine is a compound that belongs to the class of imidazolidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazolidine ring substituted with two benzyl groups and a naphthyl group. This unique structure contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine typically involves the reaction of benzylamine with naphthaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine involves its binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding inhibits the chaperone function of Hsp90, leading to the degradation of its client oncoproteins. The down-regulation of these oncoproteins results in the cytotoxicity of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine stands out due to its unique naphthyl substitution, which enhances its binding affinity to Hsp90 and its anti-cancer activity.

Properties

IUPAC Name

1,3-dibenzyl-2-naphthalen-1-ylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2/c1-3-10-22(11-4-1)20-28-18-19-29(21-23-12-5-2-6-13-23)27(28)26-17-9-15-24-14-7-8-16-25(24)26/h1-17,27H,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYLPULEBBQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Reactant of Route 2
Reactant of Route 2
1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Reactant of Route 3
Reactant of Route 3
1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Reactant of Route 4
Reactant of Route 4
1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Reactant of Route 5
1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Reactant of Route 6
1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.